6-Chloro-N-cyclopentyl-N'-ethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-Chloro-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine is a synthetic triazine compound. Triazines are a class of nitrogen-containing heterocycles that are widely used in various applications, including agriculture, pharmaceuticals, and materials science. This particular compound is known for its herbicidal properties and is used to control a variety of weeds in agricultural settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with cyclopentylamine and ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium carbonate, to facilitate the substitution of chlorine atoms with the desired amine groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as dioxane or dichloroethane are commonly used, and the reaction temperature is carefully controlled to prevent side reactions .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, depending on the desired transformation.
Major Products Formed
The major products formed from substitution reactions include various substituted triazines, depending on the nucleophile used. For example, the reaction with morpholine can yield a morpholine-substituted triazine .
Scientific Research Applications
6-Chloro-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Agriculture: It is used as a herbicide to control grassy and broadleaf weeds in crops such as sugarcane, wheat, and corn.
Environmental Chemistry: The compound is studied for its environmental impact, including its degradation and persistence in soil and water.
Analytical Chemistry: It is used as a reference compound in various analytical techniques, such as HPLC and GC-MS, for the detection and quantification of triazine herbicides.
Mechanism of Action
The herbicidal activity of 6-Chloro-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine is primarily due to its ability to inhibit photosynthesis in plants. It targets the photosystem II complex in the chloroplasts, blocking the electron transport chain and leading to the production of reactive oxygen species. This results in oxidative damage to the plant cells, ultimately causing the death of the weed .
Comparison with Similar Compounds
Similar Compounds
Atrazine: 6-Chloro-N-ethyl-N’-(1-methylethyl)-1,3,5-triazine-2,4-diamine
Propazine: 6-Chloro-N,N’-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine
Uniqueness
6-Chloro-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct herbicidal properties compared to other triazines. Its cyclopentyl and ethyl groups contribute to its selectivity and effectiveness in controlling specific types of weeds .
Properties
CAS No. |
84712-73-2 |
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Molecular Formula |
C10H16ClN5 |
Molecular Weight |
241.72 g/mol |
IUPAC Name |
6-chloro-2-N-cyclopentyl-4-N-ethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H16ClN5/c1-2-12-9-14-8(11)15-10(16-9)13-7-5-3-4-6-7/h7H,2-6H2,1H3,(H2,12,13,14,15,16) |
InChI Key |
UFJQDXKKUXQRHW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC2CCCC2 |
Origin of Product |
United States |
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